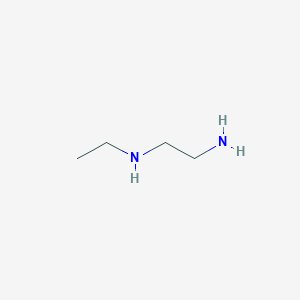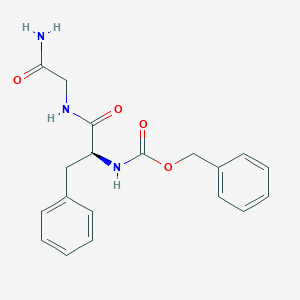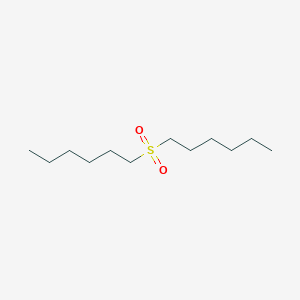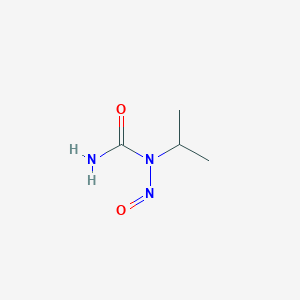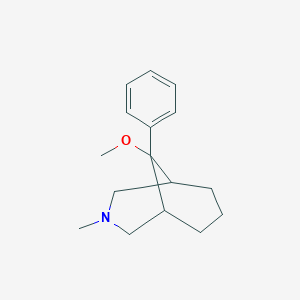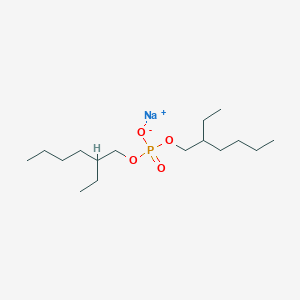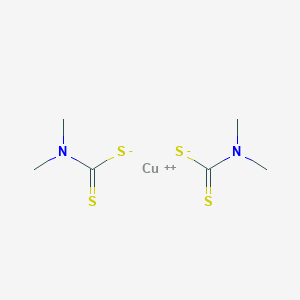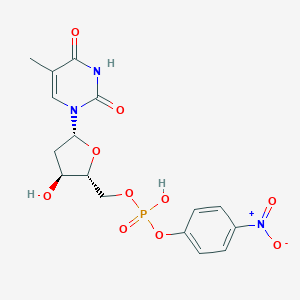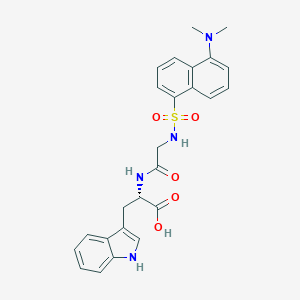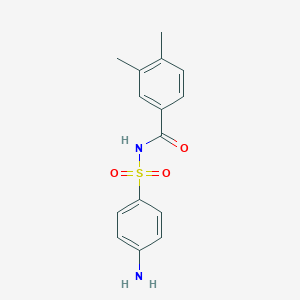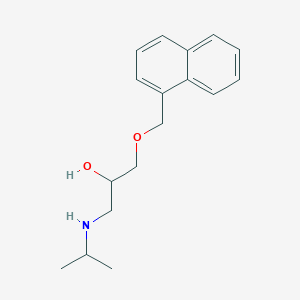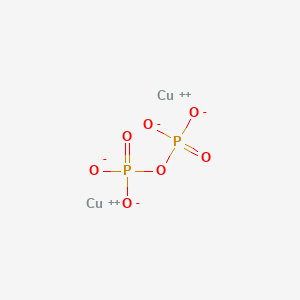![molecular formula C18H18N4 B093936 Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- CAS No. 17416-21-6](/img/structure/B93936.png)
Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- is a compound that belongs to the class of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- typically involves the diazotization of 4-(dimethylamino)-o-toluidine followed by coupling with quinoline. The reaction conditions often include acidic environments to facilitate the diazotization process. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, and the coupling reaction is usually carried out in an alkaline medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a dye for staining and visualization.
Biology: Employed in biological assays and staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- involves its interaction with molecular targets through its azo and quinoline moieties. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(dimethylamino)quinoline: Known for its proton sponge properties.
Amodiaquine: A 4-aminoquinoline used as an antimalarial drug.
Chloroquine: Another 4-aminoquinoline with antimalarial properties.
Uniqueness
Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- is unique due to its azo linkage, which imparts distinct chemical and physical properties, such as its vibrant color and ability to undergo specific reactions. Its combination of azo and quinoline moieties makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
17416-21-6 |
|---|---|
Formule moléculaire |
C18H18N4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N,N,3-trimethyl-4-(quinolin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(22(2)3)9-10-16(13)20-21-18-8-4-7-17-15(18)6-5-11-19-17/h4-12H,1-3H3 |
Clé InChI |
ITOZCFPNONFYRH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3 |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


